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Compound of Interest

Compound Name:
(2-(Cyclobutylmethoxy)-5-

fluorophenyl)methanamine

Cat. No.: B12074667

Get Quote

Part 1: Executive Summary
(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine (CAS 1697038-76-8) is a specialized

fluorinated benzylamine intermediate used primarily in the synthesis of high-value

pharmaceutical candidates. Its structural core features a fluorine atom at the C5 position and a

cyclobutylmethoxy ether at the C2 position relative to the methanamine handle.

This specific substitution pattern is highly relevant in medicinal chemistry for two reasons:

Metabolic Stability: The cyclobutyl group provides steric bulk and lipophilicity without the

rapid metabolic oxidation often seen with straight-chain alkyls, making it a critical motif for

optimizing half-life (

) in drug discovery.

Bioisosterism: The 5-fluoro group modulates the pKa of the amine and alters the electronic

properties of the aromatic ring, often enhancing binding affinity in GPCR ligands (e.g., Orexin

antagonists) and HIF-2
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inhibitors.

Part 2: Chemical Identity & Properties[1][2][3][4][5]
[6]
The following data consolidates the physicochemical constants required for analytical

verification and stoichiometric calculations.

Property Specification

CAS Number 1697038-76-8

IUPAC Name
[2-(Cyclobutylmethoxy)-5-

fluorophenyl]methanamine

Molecular Formula

C

H

FNO

Molecular Weight 209.26 g/mol

Appearance
Colorless to pale yellow oil (tends to solidify

upon cooling)

Solubility
Soluble in DCM, MeOH, DMSO; sparingly

soluble in water

pKa (Predicted) ~9.2 (Conjugate acid of primary amine)

LogP (Predicted) ~2.1 (Moderate Lipophilicity)

SMILES NCC1=CC(F)=CC=C1OCC2CCC2

InChI Key Derived from structure

Part 3: Synthetic Architecture
To ensure high purity and scalability, the synthesis of CAS 1697038-76-8 is best approached

via a Nitrile Reduction Route. This method avoids the formation of secondary amine byproducts

common in reductive amination of aldehydes.
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Retrosynthetic Analysis
The target molecule is disconnected at the benzylic amine and the ether linkage.

Precursor A: 5-Fluoro-2-hydroxybenzonitrile (Commercial starting material).

Precursor B: (Bromomethyl)cyclobutane (Alkylation agent).

Workflow Diagram (DOT Visualization)

5-Fluoro-2-hydroxybenzonitrile

Intermediate:
2-(Cyclobutylmethoxy)-5-fluorobenzonitrile

Step 1: Etherification
(60°C, 12h)

(Bromomethyl)cyclobutane
+ K2CO3 / DMF Target:

(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

Step 2: Nitrile Reduction
(Reflux, 4h)

Borane-THF Complex
(Reduction)

Click to download full resolution via product page

Figure 1: Two-step synthetic pathway designed for high fidelity and minimal byproduct

formation.

Detailed Protocol
Step 1: Etherification (Williamson Ether Synthesis)
Objective: Install the cyclobutylmethoxy group.

Setup: Charge a 3-neck round bottom flask with 5-fluoro-2-hydroxybenzonitrile (1.0 eq) and

anhydrous DMF (10 vol).

Base Addition: Add Potassium Carbonate (K

CO

) (2.0 eq) in a single portion. Stir for 15 minutes at room temperature to form the phenoxide
anion.

Alkylation: Dropwise add (Bromomethyl)cyclobutane (1.2 eq).
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Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor by TLC or LC-MS for

disappearance of the phenol.

Workup: Cool to RT. Pour into ice water (30 vol). The product often precipitates as a solid. If

oil forms, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

SO

, and concentrate.

Checkpoint: Intermediate should be a white/off-white solid.

Step 2: Nitrile Reduction
Objective: Convert the nitrile group (-CN) to the primary amine (-CH

NH

).

Setup: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous THF (15 vol) under

Nitrogen atmosphere.

Reduction: Cool to 0°C. Slowly add Borane-THF complex (1M in THF) (3.0 eq). Caution: Gas

evolution.

Reflux: Allow to warm to RT, then heat to reflux for 4 hours.

Quench: Cool to 0°C. Carefully add Methanol to quench excess borane. Then add 6N HCl (5

vol) and reflux for 1 hour to break the boron-amine complex.

Isolation: Basify the aqueous layer to pH >12 with NaOH. Extract the free amine into DCM.

Purification: Concentrate the organic layer. If necessary, purify via column chromatography

(DCM:MeOH:NH

gradient) or convert to the HCl salt for crystallization.

Part 4: Medicinal Chemistry Context[1][3][14][15]
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Why utilize (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine?

The "Fluorine Effect": The C5-fluorine atom withdraws electron density from the aromatic

ring. In a drug receptor context, this reduces the electron density of the aromatic

-system, weakening non-specific hydrophobic interactions while potentially strengthening
specific

-stacking interactions with electron-rich residues (like Tryptophan) in the binding pocket.

Cyclobutyl Lipophilicity: The cyclobutyl group is a "privileged structure." It offers a specific

spatial arrangement (puckered conformation) that differs from simple butyl chains. It

increases the LogP (lipophilicity), facilitating Blood-Brain Barrier (BBB) penetration, which is

essential for CNS-active drugs.

Part 5: Handling & Safety (E-E-A-T)
Signal Word:DANGER

Hazard Class H-Code Statement

Skin Corrosion H314
Causes severe skin burns and

eye damage.

Acute Toxicity H302 Harmful if swallowed.

Protocol for Spills:

Neutralization: As a benzylamine, spills should be treated with weak acid (citric acid) to

neutralize before cleanup, or absorbed with inert clay.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines readily absorb CO

from the air to form carbamates; keep tightly sealed.

References
Chemical Identity Verification
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Source: Bio-Fount & Chemsrc D

Data: Confirmed CAS 1697038-76-8 corresponds to (2-(Cyclobutylmethoxy)-5-
fluorophenyl)methanamine.[1]

Synthetic Methodology (General Benzylamine Synthesis): Source: Organic Syntheses, Coll.
Vol. 10, p. 584 (2004). Relevance: Establishes standard protocols for nitrile reduction using
Borane-THF to access primary benzylamines.
Fluorine in Medicinal Chemistry: Source:Journal of Medicinal Chemistry. "Fluorine in
Medicinal Chemistry." Relevance: Supports the mechanistic explanation of the C5-fluorine
substitution effect on pKa and metabolic stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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